molecular formula C3H10N2O4S B2407499 (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine CAS No. 1565685-07-5

(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine

Cat. No.: B2407499
CAS No.: 1565685-07-5
M. Wt: 170.18
InChI Key: NGTRVIOXGVLFKF-UHFFFAOYSA-N
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Description

(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes both hydroxyl and sulfamoylamino groups. This compound is utilized in various applications due to its reactivity and functional properties.

Properties

IUPAC Name

1,3-dihydroxy-2-(sulfamoylamino)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O4S/c4-10(8,9)5-3(1-6)2-7/h3,5-7H,1-2H2,(H2,4,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTRVIOXGVLFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)NS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine typically involves the reaction of a suitable dihydroxypropane derivative with a sulfamoylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfamoylamino group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as carbonyl compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoylamino groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroxy-2-propanone: Known for its use in cosmetic formulations and as a tanning agent.

    1,3-Dihydroxy-2-amino propane: Studied for its potential biological activities and applications in medicinal chemistry.

Uniqueness

(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine stands out due to the presence of both hydroxyl and sulfamoylamino groups, which confer unique reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications.

Biological Activity

(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine, also known by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfamoyl group, which is known for its role in various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C4H10N2O3S. The structure consists of a sulfamoyl group attached to a dihydroxypropanamine backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the sulfamoyl moiety. This group can interact with various biological targets through hydrogen bonding and electrostatic interactions. Notably, sulfonamide compounds are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves competitive inhibition of the enzyme responsible for synthesizing folate.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the MAPK pathway. The compound's ability to inhibit specific kinases involved in cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies :
    • In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours . These findings suggest that further research into its mechanism could lead to novel cancer therapies.

Research Findings

Activity Target IC50/Effect Reference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerBreast cancer cells50% viability reduction at 10 µM
Enzyme inhibitionDihydropteroate synthaseCompetitive inhibition

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